Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate
Description
This compound features a piperidine core modified with a tert-butyl carbamate group at position 1 and a propenoyl chain at position 4, which is further substituted with a 2-(1-tritylimidazol-4-yl)phenyl group. The trityl (triphenylmethyl) group serves as a protective moiety for the imidazole nitrogen, enhancing stability during synthesis . The tert-butyl carbamate is a common protecting group for amines, facilitating selective reactions at other sites .
Properties
Molecular Formula |
C41H41N3O3 |
|---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C41H41N3O3/c1-40(2,3)47-39(46)43-27-25-32(26-28-43)38(45)24-23-31-15-13-14-22-36(31)37-29-44(30-42-37)41(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-24,29-30,32H,25-28H2,1-3H3 |
InChI Key |
QCANIPSWTNCRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CC2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Trityl Group: The trityl group is introduced via a tritylation reaction, often using trityl chloride and a base.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The imidazole moiety and the piperidine ring are coupled together using a suitable coupling reagent, such as EDCI or DCC.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole moiety may interact with enzymes or receptors, while the trityl group may enhance the compound’s stability and binding affinity. The piperidine ring may contribute to the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Imidazole vs. Heterocyclic Cores : The target compound’s trityl-protected imidazole is unique among analogues, which often employ thiazoles (e.g., ) or oxazolones (e.g., ). Imidazoles are critical for metal coordination or hydrogen bonding in enzyme inhibition, while thiazoles/oxazolones may prioritize electronic effects .
- Protective Groups : The trityl group in the target compound offers steric protection but may reduce solubility compared to smaller groups like tert-butyl carbamates in or sulfonamides in .
- Aromatic Substitution: The 2-phenylpropenoyl chain in the target compound differs from the trifluoromethylphenyl in or fluoro-phenyl in , impacting π-π stacking and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
